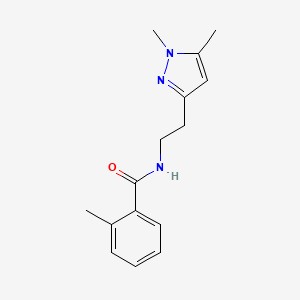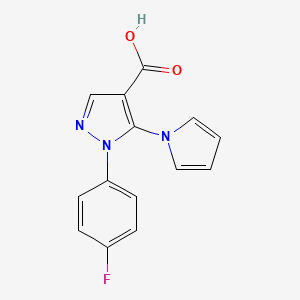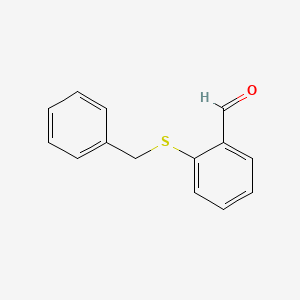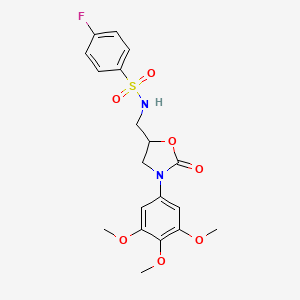![molecular formula C17H20O4S B2980804 5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477866-41-4](/img/structure/B2980804.png)
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as 5-t-BPSMD, is a versatile compound used in a variety of scientific research applications. It is an organosulfur compound that contains a sulfur-carbon double bond, and a tert-butyl group. It has a molecular weight of 298.4 g/mol and a melting point of 95-97°C. 5-t-BPSMD is a colorless, crystalline solid that is soluble in most organic solvents.
科学研究应用
Synthesis of Schiff Bases
Schiff bases are compounds with a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. The compound can serve as a precursor for the synthesis of Schiff bases containing NNO donors . These bases are capable of forming metal complexes, which are useful in various areas of chemical research, including catalysis and material science.
Biological Applications
The kinetically inert Co(III) compounds derived from such precursors can be converted into kinetically labile Co(II) derivatives in reducing biological environments . This transformation is significant for the delivery of NNO-donor ligands, such as some cytotoxins, to specific locations within biological systems, potentially aiding in targeted therapy applications.
Crystallography and Structural Analysis
The title compound’s crystal structure provides insights into the dihedral angles and packing of phenol-based diketones, which is valuable for understanding the structural aspects of similar organic compounds . Such information is crucial for designing materials with desired physical and chemical properties.
Density Functional Theory (DFT) Studies
DFT studies of the compound have been conducted to understand its electronic structure and properties . These theoretical calculations are essential for predicting the behavior of the compound in various chemical reactions and for designing new compounds with specific electronic characteristics.
Nucleating Agents for Polypropylene
The compound has been used to synthesize nucleating agents for polypropylene (PP), which can significantly improve the material’s mechanical properties . For example, the tensile strength, flexural strength, and flexural modulus of PP composites can be increased by adding small amounts of the synthesized product as a nucleating agent.
Infrared Spectroscopy
The synthesized product from the compound has been characterized using Fourier Transform Infrared spectroscopy (FTIR) . This application is crucial for identifying and studying the molecular structure and composition of materials, which is fundamental in both research and industrial settings.
Thermogravimetric Analysis
Thermogravimetric analysis (TG) of the compound provides valuable data on its thermal stability and decomposition . This information is essential for assessing the suitability of the compound for high-temperature applications and for understanding its behavior under thermal stress.
作用机制
Target of Action
Similar compounds have been found to targetDihydrofolate reductase in both humans and yeast . Dihydrofolate reductase plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets throughnucleophilic substitution reactions . These reactions could lead to changes in the structure and function of the target proteins, thereby affecting their biological activities.
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, affecting their bioavailability and therapeutic efficacy.
属性
IUPAC Name |
5-[(4-tert-butylphenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-16(2,3)11-6-8-12(9-7-11)22-10-13-14(18)20-17(4,5)21-15(13)19/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYOVRXGHCYYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=C(C=C2)C(C)(C)C)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)

![3-(4-Methylpiperazin-1-yl)benzo[d]isothiazole](/img/structure/B2980726.png)





![(2S,4S)-4-(Cyclobutylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2980740.png)
![N-(3,4-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2980741.png)
![3,4,5,6-tetrachloro-N-[2-(4-fluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2980742.png)
